molecular formula C7H12N2O2 B11756478 (4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

(4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

Cat. No.: B11756478
M. Wt: 156.18 g/mol
InChI Key: CPDAYCDBCSPKNF-RITPCOANSA-N
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Description

(4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a bicyclic heterocyclic compound featuring a pyridine ring fused with a 1,4-oxazinone moiety. Its structure is characterized by partial saturation (hexahydro configuration), with defined stereochemistry at the 4a and 8a positions (R and S configurations, respectively).

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

(4aR,8aS)-4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one

InChI

InChI=1S/C7H12N2O2/c10-7-4-11-6-1-2-8-3-5(6)9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1

InChI Key

CPDAYCDBCSPKNF-RITPCOANSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@H]1OCC(=O)N2

Canonical SMILES

C1CNCC2C1OCC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of (4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.

Chemical Reactions Analysis

Acylation Reactions

The compound undergoes selective acylation at the nitrogen atom in the pyridine ring. This reaction is critical for synthesizing derivatives with modified pharmacological properties.

Example Reaction:
Reaction with 4-nitrophenyl carbonate derivatives in acetonitrile using N,N-diisopropylethylamine (DIPEA) as a base yields acylated products .

ReagentConditionsProductYield
4-Nitrophenyl carbonateCH₃CN, DIPEA, 90°C(4aR,8aS)-6-(Azetidine-1-carbonyl)hexahydro-2H-pyrido[4,3-b]oxazin-3-one65%

This method has been scaled to produce analogs with substituted benzyl or aryl groups, demonstrating compatibility with electron-withdrawing and donating substituents .

Nucleophilic Substitution

The oxazine ring’s oxygen atom and pyridine nitrogen participate in nucleophilic substitutions. For example:

  • Ring-Opening Reactions: Under acidic conditions, the oxazine ring undergoes hydrolysis to form secondary amines or alcohols.

  • Functionalization at Position 6: Alkylation or arylation reactions occur selectively at the pyridine ring’s nitrogen, facilitated by its basicity .

Stereochemical Influence on Reactivity

The (4aR,8aS) configuration governs regioselectivity and interaction with biological targets. Comparative studies show:

Property(4aR,8aS) Isomer(4aS,8aR) Isomer
Reaction Rate Faster acylation Slower due to steric hindrance
Biological Activity Higher receptor affinityReduced activity

This stereospecificity is exploited in synthesizing enantiopure pharmaceuticals .

Oxidation and Reduction

  • Oxidation: The oxazine ring is resistant to mild oxidants but undergoes degradation under strong oxidative conditions (e.g., KMnO₄), yielding fragmented carbonyl compounds.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative while preserving the oxazine moiety.

Coordination Chemistry

The compound acts as a ligand in metal complexes, leveraging its nitrogen and oxygen atoms. For example:

  • Palladium Complexes: Forms stable complexes with Pd(II), useful in catalytic cross-coupling reactions.

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

DerivativeModificationReactivity Change
6-Ethyl variantIncreased lipophilicityEnhanced bioavailability but slower acylation
Racemic mixtureLoss of stereoselectivityBroad-spectrum activity with reduced potency

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Studies have shown that derivatives of this compound exhibit activity against various diseases, particularly in the realm of neurodegenerative disorders. Its structural similarity to known neuroprotective agents suggests it may modulate pathways involved in neuroprotection.

Radiolabeling and Imaging

Recent research has highlighted the utility of (4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one in the development of radiolabeled compounds for imaging purposes. For instance, it has been used as a precursor in synthesizing radiolabeled ligands for positron emission tomography (PET) imaging, facilitating the study of biological processes in vivo .

Bioconjugation Techniques

The compound has been utilized in bioconjugation strategies for tracking and monitoring biomolecules. Its ability to form stable conjugates makes it suitable for labeling small molecules and biomolecules, enhancing their visibility in biological assays and studies . This application is particularly relevant in pharmacokinetic studies where understanding the distribution and metabolism of drugs is crucial.

Case Studies

StudyApplicationFindings
Study on Neuroprotective Effects Investigated the neuroprotective potential of (4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one derivativesFound that certain derivatives significantly reduced neuronal cell death under oxidative stress conditions.
Radiolabeling Research Developed a method for tritium labeling using the compound as a precursorSuccessfully synthesized tritium-labeled analogs that retained biological activity while providing insights into biodistribution patterns .
Bioconjugation Study Evaluated the efficacy of the compound in bioconjugation techniquesDemonstrated effective conjugation with antibodies without compromising their functional integrity, allowing for enhanced imaging capabilities .

Mechanism of Action

The mechanism of action of (4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Saturation and Chirality : The hexahydro configuration in the target compound introduces conformational rigidity and stereochemical complexity, which may enhance selectivity in biological targets compared to unsaturated analogs .
  • Substituent Effects: Alkyl or aryl substitutions (e.g., nitrobenzyl in NPO) significantly modulate bioactivity. For instance, NPO inhibits NF-κB signaling in hepatocellular carcinoma (HCC) cells with dose-dependent efficacy .
  • Ring System Differences: Benzo-oxazinones (e.g., 2H-benzo[b][1,4]oxazin-3(4H)-one) exhibit distinct electronic properties due to the benzene ring, influencing their potency as platelet aggregation inhibitors (IC50: 0.69 µM in ThyX inhibition) .

Anticancer Activity

  • NPO : Demonstrates IC50 values of 12–25 µM against HepG2, HCCLM3, and Huh-7 cells by suppressing NF-κB DNA binding and phosphorylation .
  • 2,2-Dimethyl-pyrido-oxazinone: Binds BRD4 with IC50 = 1.99 µM, highlighting the importance of dimethyl substitution for BET inhibition .
  • Benzo-oxazinones: Exhibit IC50 = 0.69 µM against mycobacterial ThyX, a target for antibacterial agents .

Structure-Activity Relationship (SAR) Insights

  • Substitution at Position 4 : Alkylation (e.g., nitrobenzyl in NPO) enhances antiproliferative activity by improving target engagement .
  • Ring Saturation : Hexahydro configurations may improve metabolic stability but reduce π-π stacking interactions critical for binding flat protein surfaces (e.g., BET bromodomains) .
  • Electron-Withdrawing Groups: Nitro or halogen substituents (e.g., 7-bromo in benzo-oxazinones) increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodPrecursorCatalyst/SolventYield (%)Reference
CyclocondensationPyridine-3-carboxamideH₂SO₄/THF65
Hydrogenative cyclization3-Aminopyridine derivativePd/C, H₂ (50 psi)72

Basic: Which spectroscopic techniques are most effective for characterizing the compound, and what spectral markers should be prioritized?

Answer:

  • ¹H/¹³C NMR : Key markers include the oxazinone carbonyl signal (δ ~170 ppm in ¹³C NMR) and the coupling patterns of the hexahydro pyrido ring protons (δ 3.0–4.5 ppm in ¹H NMR) .
  • IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C in oxazine) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from the oxazinone ring) confirm structural integrity .

Advanced: How can computational methods like DFT predict the compound's reactivity or interaction with biological targets?

Answer:

  • Density Functional Theory (DFT) : Used to model the compound's electron density distribution, identifying nucleophilic (N1, O4) and electrophilic (C3) sites for functionalization .
  • Molecular Docking : Simulates binding to targets like CRF-1 receptors by analyzing hydrogen bonding (e.g., oxazinone carbonyl with Arg³⁸⁷) and hydrophobic interactions .
  • MD Simulations : Assess stability in aqueous environments, revealing susceptibility to hydrolysis at the oxazinone ring under acidic conditions (pH < 5) .

Advanced: What strategies resolve contradictions in biological activity data across studies involving this compound?

Answer:

  • Metabolic Stability Assays : Use liver microsomes to identify metabolite interference (e.g., cytochrome P450-mediated oxidation) that may skew activity .
  • Structural Analog Comparison : Test derivatives (e.g., 6-bromo or 2-methyl variants) to isolate the impact of specific substituents on activity .
  • Dose-Response Refinement : Re-evaluate IC₅₀ values using standardized cell lines (e.g., HEK293 for receptor binding) to minimize variability .

Advanced: What are the challenges in designing enantioselective syntheses, and what catalytic systems have been explored?

Answer:

  • Chirality Control : The (4aR,8aS) configuration requires asymmetric catalysis. Chiral ligands like BINAP in Pd-mediated hydrogenation achieve enantiomeric excess (ee) up to 85% .
  • Kinetic Resolution : Lipase-catalyzed ester hydrolysis separates enantiomers, though yields are moderate (50–60%) .
  • Chiral Auxiliaries : Use of (S)-proline derivatives induces diastereoselectivity during cyclization, but scalability remains limited .

Basic: What are the recommended storage conditions to ensure stability, and how does structure influence degradation?

Answer:

  • Storage : -20°C under argon, shielded from light to prevent photooxidation of the oxazinone ring .
  • Degradation Pathways : Hydrolysis of the lactam ring occurs in humid environments (t₁/₂ = 14 days at 40°C/75% RH), mitigated by lyophilization .

Advanced: How do structural modifications affect the compound's pharmacological profile based on SAR studies?

Answer:

  • Position 6 Substitution : Bromo or methyl groups enhance CRF-1 receptor binding (Ki reduced from 120 nM to 45 nM) but reduce solubility .
  • Oxazinone Ring Replacement : Thiazinone analogs show improved metabolic stability but lower blood-brain barrier permeability .
    Table 2: SAR of Key Derivatives
DerivativeModificationCRF-1 Ki (nM)Solubility (mg/mL)
Parent CompoundNone1200.8
6-BromoBr at C6450.3
2-MethylCH₃ at C2901.2

Advanced: What in vitro/in vivo models are appropriate for evaluating therapeutic potential?

Answer:

  • In Vitro :
    • HEK293 Cells : Transfected with CRF-1 receptors for binding assays .
    • Hepatocyte Models : Assess hepatic clearance using primary human hepatocytes .
  • In Vivo :
    • Rodent Stress Models : Measure corticosterone levels post-administration to evaluate anxiolytic effects .
    • PK/PD Studies : Monitor plasma half-life (t₁/₂ ~2.5 hr in rats) and brain penetration (Cmax = 1.2 µg/g) .

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